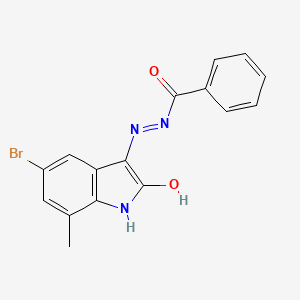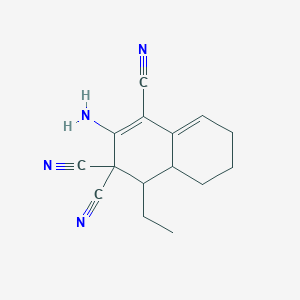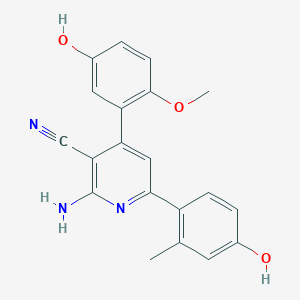![molecular formula C15H18ClN5S B6092418 4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6092418.png)
4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine selectively inhibits JAK3 by binding to the ATP-binding site of the enzyme. JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in the signaling pathways of various cytokines and growth factors. JAK3 is mainly expressed in hematopoietic cells, such as T cells, B cells, and natural killer cells. This compound inhibits the phosphorylation of JAK3 and its downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3) and STAT5. By inhibiting JAK3, this compound reduces the activation of T cells and B cells, which leads to the suppression of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and IL-17, and increases the production of anti-inflammatory cytokines, such as IL-10. This compound also reduces the proliferation and differentiation of T cells and B cells, and promotes the apoptosis of activated T cells. In addition, this compound has been shown to have a positive effect on bone metabolism, by increasing the differentiation of osteoblasts and reducing the differentiation of osteoclasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has a high selectivity for JAK3, which reduces the risk of off-target effects. This compound has been extensively studied in animal models and human clinical trials, which provides a wealth of data for researchers to analyze. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing. It also has some side effects, such as an increased risk of infections, which need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of 4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine. One direction is to explore its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another direction is to investigate its combination with other therapeutic agents, such as biologics and small molecule inhibitors, to enhance its efficacy and reduce its side effects. Further studies are also needed to elucidate the long-term safety and efficacy of this compound, and to develop more potent and selective JAK3 inhibitors.
Métodos De Síntesis
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine involves the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzylpiperidine, which is then reacted with sodium hydride and 4-chlorophenylthiomethyl chloride to form this compound. The yield of this reaction is approximately 50%.
Aplicaciones Científicas De Investigación
4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in animal models and human clinical trials. This compound works by inhibiting JAK3, which is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound reduces the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5S/c16-11-4-6-12(7-5-11)22-10-13-18-14(17)20-15(19-13)21-8-2-1-3-9-21/h4-7H,1-3,8-10H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTSRZJXKJSTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6092335.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B6092343.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(4-fluorobenzyl)benzamide](/img/structure/B6092348.png)
![3-{5-[(3-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6092351.png)

![2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6092378.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6092400.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092406.png)
![4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092414.png)


![2-[(4-fluorophenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6092430.png)
![1-(2-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092445.png)

